![molecular formula C12H16O2 B1625490 1-(4-Methoxyphenyl)-3-methylbutan-1-one CAS No. 82938-20-3](/img/structure/B1625490.png)
1-(4-Methoxyphenyl)-3-methylbutan-1-one
Overview
Description
1-(4-Methoxyphenyl)-3-methylbutan-1-one, also known as Acetanisole, is an aromatic chemical compound with a sweet, fruity, nutty aroma, similar to vanilla . It is found naturally in castoreum, the glandular secretion of the beaver . It is used as a cigarette additive, a fragrance, and a flavoring in food .
Molecular Structure Analysis
The molecular structure of this compound can be elucidated using various spectroscopic techniques. For instance, Fourier transform infrared (FT-IR) and Raman (FT-Ra) spectra can be recorded and analyzed . The vibrational wavenumbers of the structure can be computed using the density functional theory (DFT)/Becke three Lee–Yang–Parr (B3LYP)/6–311++G(d,p) basis set .Physical And Chemical Properties Analysis
This compound is a white to pale yellow crystal with a molar mass of 150.177 g/mol . It has a density of 1.094 g/cm³, a melting point of 38.2 °C, and a boiling point of 254 °C . It is soluble in water at 2470 mg/L .Scientific Research Applications
Microwave-assisted Ketone-ketone Rearrangement
A novel procedure for the preparation of 3-(4-alkoxyphenyl)-3-methylbutan-2-one, through polymer-supported AlCl3-catalyzed rearrangement followed by O-alkylation under microwave irradiation conditions, has been described, showcasing an efficient synthesis method (Gopalakrishnan, Kasinath, & Pradeep Singh, 2002).
Natural Product Extraction
Research on brown algae Sargassum thunbergii led to the isolation of two new resorcinols, including 1-(5-acetyl-2,4-dihydroxyphenyl)-3-methylbutan-1-one, elucidating the chemical diversity and potential biological activities of marine natural products (Cai et al., 2010).
Bio-based Solvent Development
3-Methoxybutan-2-one, derived from sustainable methylation of acetoin, has been evaluated as a bio-based solvent to potentially substitute carcinogenic halogenated solvents in various applications, highlighting its significance in green chemistry and sustainable practices (Jin et al., 2021).
Synthetic Organic Chemistry
Facile preparation and characterization of unsymmetrical bis-aryl-α, β-unsaturated ketone derivatives have been explored, indicating the versatility of such compounds in synthetic organic chemistry and potential applications in material science (Khalid et al., 2020).
Fragrance and Flavor Industry
Synthesis of fragrant 3,6-diazahomoadamantan-9-ones through condensation reactions involving 4-phenylbutan-2-one derivatives showcases the application of this chemical space in the development of novel fragrances and flavors (Kuznetsov et al., 2015).
properties
IUPAC Name |
1-(4-methoxyphenyl)-3-methylbutan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O2/c1-9(2)8-12(13)10-4-6-11(14-3)7-5-10/h4-7,9H,8H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVMXLDVTBSWXOY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)C1=CC=C(C=C1)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00509104 | |
Record name | 1-(4-Methoxyphenyl)-3-methylbutan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00509104 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
82938-20-3 | |
Record name | 1-(4-Methoxyphenyl)-3-methylbutan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00509104 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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